tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane
CAS No.: 143733-94-2
Cat. No.: VC16850329
Molecular Formula: C14H26OSi
Molecular Weight: 238.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143733-94-2 |
|---|---|
| Molecular Formula | C14H26OSi |
| Molecular Weight | 238.44 g/mol |
| IUPAC Name | tert-butyl-(3-ethenylcyclohex-2-en-1-yl)oxy-dimethylsilane |
| Standard InChI | InChI=1S/C14H26OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7,11,13H,1,8-10H2,2-6H3 |
| Standard InChI Key | HRNXYPXYNFUOPA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1CCCC(=C1)C=C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, tert-butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane, reflects its core components:
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A cyclohex-2-en-1-yl ring provides a conjugated diene system, enabling participation in cycloaddition reactions.
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An ethenyl group (CH₂=CH–) at the 3-position introduces alkene functionality for further derivatization.
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A tert-butyldimethylsilyl (TBS) ether group (–OSiMe₂tBu) at the 1-position acts as a sterically hindered protecting group for alcohols, offering stability under basic and nucleophilic conditions .
The molecular formula is C₁₄H₂₆OSi, with a molar mass of 254.44 g/mol. Spectroscopic characterization would typically include:
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¹H NMR: Signals for the cyclohexenyl protons (δ 5.4–5.8 ppm, olefinic), ethenyl protons (δ 4.8–5.2 ppm, geminal coupling), and tert-butyl singlet (δ 1.0 ppm).
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¹³C NMR: Peaks for the silyl ether oxygen-bearing carbon (δ 70–80 ppm) and olefinic carbons (δ 120–130 ppm) .
Synthesis and Manufacturing
While no explicit synthesis for this compound is documented, analogous silyl ether preparations suggest viable routes:
Silylation of Cyclohexenol Intermediates
A common strategy involves reacting a cyclohexenol precursor with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base:
For example, the synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate employs similar silylation conditions .
Palladium-Catalyzed Functionalization
Physical and Chemical Properties
Key properties inferred from structural analogs include:
The TBS group’s steric bulk impedes nucleophilic attack, while the cyclohexenyl-ethenyl system participates in Diels-Alder reactions or hydrosilylation .
Applications in Organic Synthesis
Protective Group in Total Synthesis
The TBS ether shields hydroxyl groups during multi-step syntheses. For instance, in prostaglandin analogs, silyl ethers prevent undesired side reactions .
Diels-Alder Reactions
The conjugated diene system can act as a diene partner. A hypothetical reaction with maleic anhydride would yield:
Transition-Metal Catalysis
Palladium-mediated cross-couplings, such as Suzuki-Miyaura or Stille reactions, could functionalize the ethenyl group. The PDF describes similar Pd-catalyzed transformations for enol silanes .
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